molecular formula C16H18FN3O4 B2468164 3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034427-60-4

3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2468164
CAS No.: 2034427-60-4
M. Wt: 335.335
InChI Key: OLBHDVAAQIXRAY-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule. It is related to a class of compounds known as piperidines . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Pharmacophoric Features in Cancer Research

Imidazolidin-2,4-dione derivatives, such as 3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, have been studied for their potential in cancer treatment. A study by Żesławska et al. (2019) examined a similar compound for its inhibitory properties on the ABCB1 efflux pump in cancer cells, highlighting significant cytotoxic and antiproliferative properties, particularly in multidrug resistance cells. This research suggests the potential of imidazolidin-2,4-dione derivatives in overcoming drug resistance in cancer therapy (Żesławska et al., 2019).

Fluorescent Organoboron Complexes

Imidazolidine-2,4-dione moieties have also been incorporated into the synthesis of new, highly fluorescent organoboron complexes. Garre et al. (2019) synthesized a family of these complexes, which exhibit strong absorptions and high quantum yield, indicating potential applications in bioorthogonal chemistry and fluorescence-based studies (Garre et al., 2019).

Hypoglycemic Activity

A series of imidazopyridine thiazolidine-2,4-diones, structurally related to this compound, were synthesized and evaluated for their hypoglycemic activity, as reported by Oguchi et al. (2000). This research demonstrates the potential of these compounds in treating diabetes, showcasing their effectiveness in insulin-induced adipocyte differentiation and in vivo hypoglycemic activity (Oguchi et al., 2000).

Electron Delocalization in N-heterocyclic Carbenes

Hobbs et al. (2010) explored the stability and structure of potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons. Their study provides insights into the electronic properties of these compounds, which can be crucial for their reactivity and potential applications in catalysis or as ligands in coordination chemistry (Hobbs et al., 2010).

Properties

IUPAC Name

3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c17-11-1-3-13(4-2-11)24-10-15(22)19-7-5-12(6-8-19)20-14(21)9-18-16(20)23/h1-4,12H,5-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBHDVAAQIXRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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